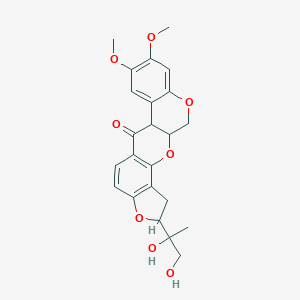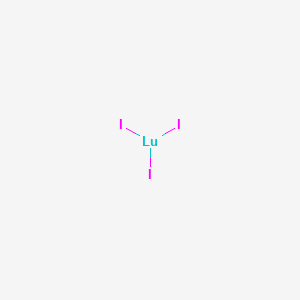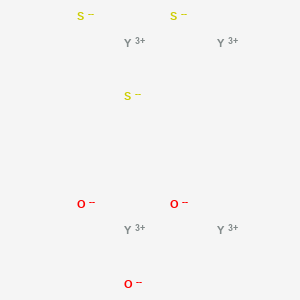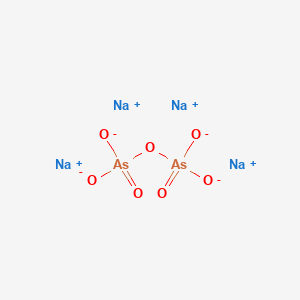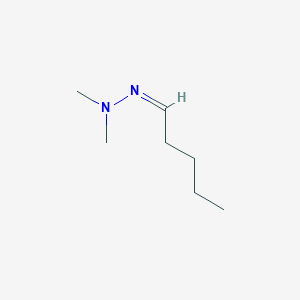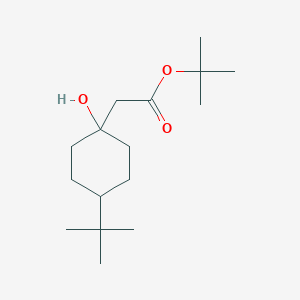
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester, also known as T-butyl cyclohexaneacetic acid, is a chemical compound widely used in scientific research. It is a white crystalline powder with a molecular formula of C14H24O3 and a molecular weight of 240.34 g/mol. This compound is commonly used as a building block for the synthesis of various biologically active molecules due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid is not fully understood. However, it is believed that this compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been shown to exhibit anti-tumor and anti-cancer properties. However, the exact biochemical and physiological effects of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid is a highly versatile compound that can be used as a starting material for the synthesis of various biologically active molecules. It is easily synthesized and has a high yield and purity. However, the use of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid in lab experiments requires caution due to its potential toxicity. This compound should be handled with care, and appropriate safety precautions should be taken.
Orientations Futures
There are several future directions for the use of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid in scientific research. One potential direction is the development of new anti-inflammatory, analgesic, and antipyretic drugs based on the chemical structure of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid. Another potential direction is the investigation of the anti-tumor and anti-cancer properties of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid and its derivatives. Additionally, the use of Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid in the synthesis of new materials with unique physical and chemical properties is an area of potential future research.
Méthodes De Synthèse
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid can be synthesized through a multistep process starting from cyclohexanone. The synthesis involves reaction with tert-butyl magnesium chloride followed by the reaction with carbon dioxide and then acidic hydrolysis. The yield of this synthesis method is high, and the purity of the final product is excellent.
Applications De Recherche Scientifique
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester cyclohexaneacetic acid is extensively used in scientific research as a starting material for the synthesis of various biologically active molecules. It is used to synthesize compounds that have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been used to synthesize compounds that exhibit anti-tumor and anti-cancer properties.
Propriétés
Numéro CAS |
13278-12-1 |
|---|---|
Nom du produit |
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester |
Formule moléculaire |
C16H30O3 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
tert-butyl 2-(4-tert-butyl-1-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C16H30O3/c1-14(2,3)12-7-9-16(18,10-8-12)11-13(17)19-15(4,5)6/h12,18H,7-11H2,1-6H3 |
Clé InChI |
QAOSMVQWHOXGSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(CC(=O)OC(C)(C)C)O |
Autres numéros CAS |
13278-12-1 |
Synonymes |
Cyclohexaneacetic acid, 4-tert-butyl-1-hydroxy-, tert-butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



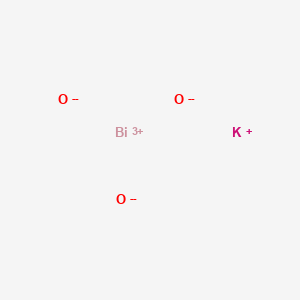
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
